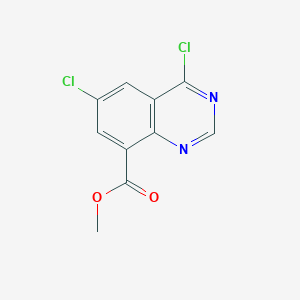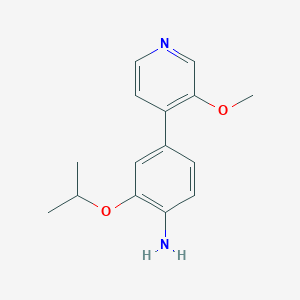![molecular formula C14H18O2 B8691787 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE](/img/structure/B8691787.png)
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE: is an organic compound that features a cyclohexanone ring substituted with a 3-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE typically involves the alkylation of cyclohexanone with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
Chemistry: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy group and the cyclohexanone ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
2-(3-Methoxyphenyl)-cyclohexanone: Similar structure but lacks the benzyl group.
2-(4-Methoxybenzyl)-cyclohexanone: Similar structure but with a methoxy group at the para position.
2-(3-Methoxybenzyl)-cyclopentanone: Similar structure but with a cyclopentanone ring instead of cyclohexanone.
Uniqueness: 2-[(3-METHOXYPHENYL)METHYL]CYCLOHEXAN-1-ONE is unique due to the presence of both the methoxybenzyl group and the cyclohexanone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-13-7-4-5-11(10-13)9-12-6-2-3-8-14(12)15/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
InChIキー |
KFTYDTJYPQAGHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CC2CCCCC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
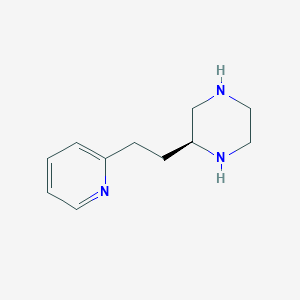
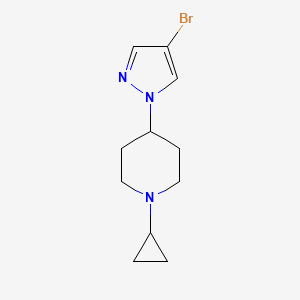
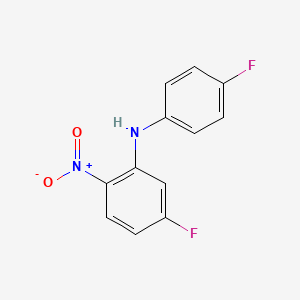

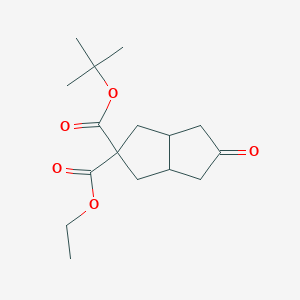
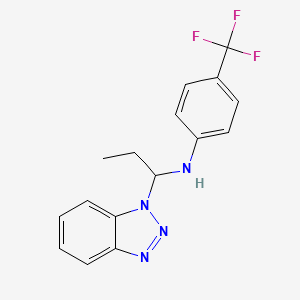
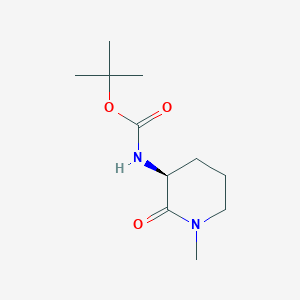
![1-bromo-2-[(1E)-2-nitroethenyl]benzene](/img/structure/B8691756.png)
![Ethanone, 1-[4-(2-aminopropyl)-1-piperazinyl]-](/img/structure/B8691761.png)
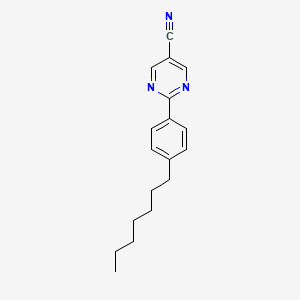
![4-Ethyl-4-hydroxy-1H-pyrano[3,4-c]pyridine-3,8(4H,7H)-dione](/img/structure/B8691779.png)
